REACTION_CXSMILES
|
[CH2:1]([OH:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].C(O)CO.[OH-].[Na+:14]>O>[CH2:1]([O-:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].[Na+:14] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
590 g
|
Type
|
reactant
|
Smiles
|
C(COCCCC)O
|
Name
|
butyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 liter three-necked flask, equipped
|
Name
|
|
Type
|
product
|
Smiles
|
C(COCCCC)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |